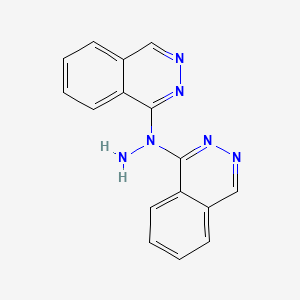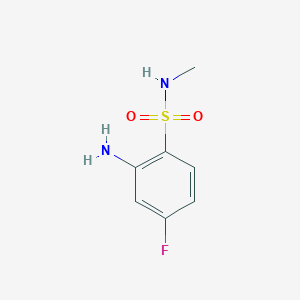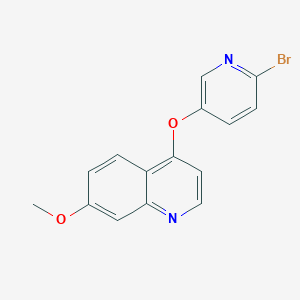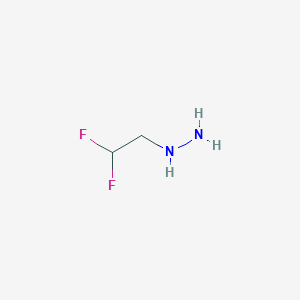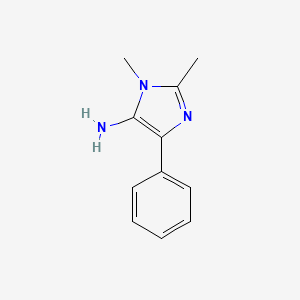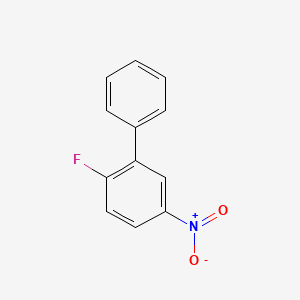
2-Fluoro-5-nitro-biphenyl
Descripción general
Descripción
2-Fluoro-5-nitro-biphenyl is a biphenyl derivative consisting of two benzene rings linked at the 1,1’ position, with a fluorine atom at the 2-position and a nitro group at the 5-position. Biphenyl derivatives are significant in organic chemistry due to their structural versatility and wide range of applications in medicinal chemistry, agriculture, and materials science .
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is reported that 2-fluoro-5-nitrobenzoic acid, a compound with a similar structure, reacts with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile, to afford the ugi product . This suggests that 2-Fluoro-5-nitro-biphenyl may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often used in the synthesis of biphenyl compounds . This suggests that this compound might affect similar biochemical pathways.
Result of Action
It’s known that many bioactive aromatic compounds, including those with similar structures, possess various biological activities . This suggests that this compound may have similar effects.
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of many chemical compounds .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-5-nitro-biphenyl is involved in several biochemical reactions. It is produced via the Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst
Cellular Effects
Biphenyl derivatives are known to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in Suzuki–Miyaura cross-coupling reactions
Métodos De Preparación
2-Fluoro-5-nitro-biphenyl can be synthesized through various methods, including the Suzuki–Miyaura cross-coupling reaction. This method involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane . Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of copper chloride as a catalyst .
Análisis De Reacciones Químicas
2-Fluoro-5-nitro-biphenyl undergoes several types of chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form various biaryl compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-5-nitro-biphenyl has several scientific research applications:
Medicinal Chemistry: Biphenyl derivatives are used in the synthesis of various pharmaceuticals, including anti-inflammatory, antibacterial, and anticancer agents.
Materials Science: These compounds are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals.
Agriculture: Biphenyl derivatives are used in the development of agrochemicals.
Comparación Con Compuestos Similares
2-Fluoro-5-nitro-biphenyl can be compared with other biphenyl derivatives such as:
2-Fluoro-4-bromobiphenyl: Used in the synthesis of flurbiprofen, an anti-inflammatory drug.
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Synthesized via Suzuki–Miyaura cross-coupling and used in various chemical reactions.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propiedades
IUPAC Name |
1-fluoro-4-nitro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGDHUAUKNHHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

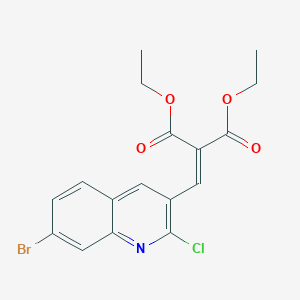

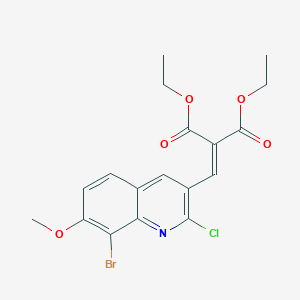
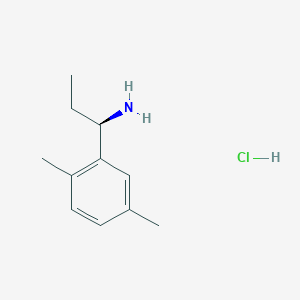
![Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate](/img/structure/B3183790.png)
amino}pyrimidin-5-yl)boronic acid](/img/structure/B3183799.png)
